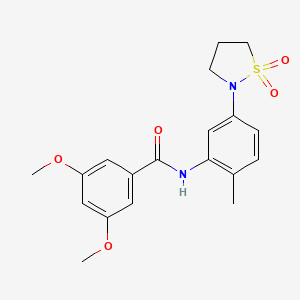

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-5-6-15(21-7-4-8-27(21,23)24)11-18(13)20-19(22)14-9-16(25-2)12-17(10-14)26-3/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODXKUUTRHFIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide typically involves multiple steps. The starting materials often include 2-methylphenylamine and 3,5-dimethoxybenzoic acid. The reaction conditions usually require the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is typically carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to a thiazolidinyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the modulation of the E2F transcriptional program and the initiation of DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The table below compares the target compound with structurally related molecules from the evidence, emphasizing substituents, functional groups, and implied mechanisms:

Structural Insights:

- Amide Linkage: All compounds share an amide bond, critical for target binding.

- Heterocyclic Moieties : The isothiazolidin dioxide in the target compound contrasts with the thiazole in ’s analog. Sulfone groups in the former may improve solubility and oxidative stability compared to the sulfur-containing thiazole.

- Substituent Effects: Methoxy vs. Bulkier Groups: Netupitant’s trifluoromethyl and piperazinyl groups enhance receptor selectivity (e.g., neurokinin-1) but reduce metabolic flexibility compared to the target’s simpler substituents .

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound is absent, inferences can be drawn:

- Solubility : The sulfone and methoxy groups may improve aqueous solubility compared to halogenated analogs (e.g., ’s compound), though less than indisulam’s polar sulfonamides.

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological properties, and mechanisms of action based on a review of existing literature and research findings.

Chemical Structure and Properties

The compound features a unique dioxidoisothiazolidin moiety combined with dimethoxybenzamide functionality. The presence of these groups contributes to its distinctive pharmacological profile. The molecular formula is with a molecular weight of 335.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.4 g/mol |

| Structure | Structure |

Synthesis

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. Initial steps may include the formation of the isothiazolidine ring followed by the introduction of the dimethoxybenzamide group through acylation or similar reactions.

Anticancer Properties

Preliminary studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide exhibits significant anticancer activity. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced cell viability and increased apoptosis rates in treated cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components suggest potential interactions with microbial enzymes or cellular components, which could disrupt microbial growth.

- Research Findings : Studies have demonstrated that derivatives of isothiazolidine exhibit antibacterial properties against a range of pathogens, indicating that this compound may share similar traits .

Case Studies

Several case studies have explored the biological effects of compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives with isothiazolidine rings exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong anticancer potential.

- Antibacterial Testing : In another study, compounds similar to this benzamide were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations below 50 µg/mL.

The biological activity of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

- Cellular Signaling Modulation : By affecting transcription factors and other signaling molecules, it can alter gene expression patterns associated with cell growth and apoptosis.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethoxybenzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of a substituted benzamide precursor (e.g., 3,5-dimethoxybenzamide) with a dioxidoisothiazolidine-containing intermediate.

- Step 2: Use of coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation under inert conditions (N₂ atmosphere) .

- Step 3: Optimization of reaction parameters:

- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.

- Temperature: 0–25°C to minimize side reactions.

- Catalysts: 4-Dimethylaminopyridine (DMAP) for enhanced nucleophilicity .

Critical Note: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensures >95% purity.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS):

- High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .

- Infrared Spectroscopy (IR):

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed activity)?

Methodological Answer: Contradictions may arise from:

- Assay Variability: Differences in enzyme sources (e.g., human vs. bacterial COX-2) or buffer conditions (pH, ionic strength).

- Structural Isomerism: Verify the compound’s stereochemistry (e.g., axial/equatorial sulfone orientation) via X-ray crystallography .

Resolution Strategies: - Comparative Studies: Test the compound alongside structurally analogous controls (e.g., replacing methoxy with methyl groups) .

- Meta-Analysis: Aggregate data from multiple assays (e.g., SPR for binding affinity, fluorescence polarization for kinetics) to identify trends .

Q. What strategies optimize the compound’s binding affinity to specific enzymatic targets (e.g., cyclooxygenase)?

Methodological Answer:

- Substituent Effects:

- Methoxy Groups: Enhance hydrophobic interactions with enzyme pockets (e.g., COX-2’s secondary pocket). Replace with bulkier groups (e.g., ethoxy) to probe steric tolerance .

- Dioxidoisothiazolidine Moiety: Modify sulfone geometry (e.g., axial → equatorial) to align with catalytic residues .

- Computational Guidance:

Q. How does the compound’s stability under physiological conditions impact in vitro/in vivo studies?

Methodological Answer:

- Stability Assays:

- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

- Mitigation Strategies:

- Prodrug Design: Mask polar groups (e.g., methoxy → acetoxy) to enhance plasma stability .

- Formulation: Encapsulate in PEGylated liposomes to reduce clearance .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement:

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .

- Pathway Analysis:

- RNA-Seq/Phosphoproteomics: Identify downstream effects (e.g., NF-κB suppression, MAPK inhibition) .

- In Situ Imaging:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.